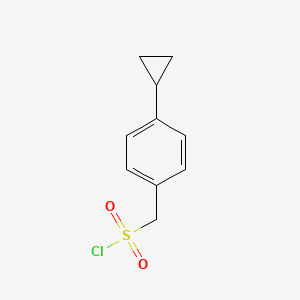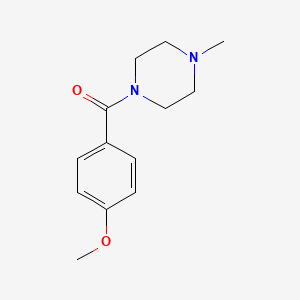![molecular formula C12H22N2O2S B6617286 tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1511615-73-8](/img/structure/B6617286.png)
tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate, commonly referred to as TB-7-C, is a highly versatile chemical compound that has a wide range of applications in the scientific field. TB-7-C is a non-toxic, water-soluble compound that has been used in a variety of scientific research applications. TB-7-C has been used in biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
TB-7-C has been used in a variety of scientific research applications. It has been used as a model compound for the study of enzyme-catalyzed reactions, as a substrate for the study of enzyme kinetics, and as a model compound for the study of drug metabolism. TB-7-C has also been used in the study of the structure-activity relationships of drugs and the development of novel drug delivery systems.
Mechanism of Action
The mechanism of action of TB-7-C is not well understood. However, it is believed that the compound binds to specific receptors in the body and alters the activity of enzymes involved in the metabolism of drugs. This binding is thought to affect the pharmacokinetic and pharmacodynamic properties of drugs, as well as their efficacy and toxicity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-7-C are not well understood. However, it is believed that the compound affects the metabolism of drugs by altering the activity of enzymes involved in drug metabolism. This may lead to changes in the pharmacokinetic and pharmacodynamic properties of drugs, as well as their efficacy and toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using TB-7-C in laboratory experiments include its non-toxicity, water solubility, and its ability to be used as a model compound for the study of enzyme-catalyzed reactions. However, the compound is not widely available and can be difficult to synthesize. Additionally, the mechanism of action of TB-7-C is not well understood, which can limit its potential applications.
Future Directions
There are a number of potential future directions for TB-7-C. These include further research into the mechanism of action of the compound, the development of novel drug delivery systems, and the use of the compound as a model compound for the study of enzyme kinetics. Additionally, TB-7-C could be used to study the structure-activity relationships of drugs, as well as to investigate the effects of drug metabolism on pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
TB-7-C can be synthesized using a two-step process. The first step involves the synthesis of the starting material, tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylic acid. This is accomplished by the condensation of 2-chlorobutane with 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylic acid in the presence of a base such as sodium hydroxide. The second step involves the conversion of the starting material into TB-7-C by the reaction of the acid with tert-butyl alcohol. This reaction is catalyzed by a strong acid such as sulfuric acid.
properties
IUPAC Name |
tert-butyl 1-thia-4,9-diazaspiro[4.5]decane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-4-5-12(9-14)13-6-8-17-12/h13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUDORCFQVTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)


![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)

![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)


